Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride
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Overview
Description
Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, an oxazole ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-bromoacetate with piperazine, followed by cyclization with an appropriate oxazole precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the overall production cost .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride; often in the presence of a base
Major Products
The major products formed from these reactions include various substituted oxazole and piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylpiperazin-1-yl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(4-phenylpiperazin-1-yl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(4-bromopiperazin-1-yl)-1,3-oxazole-5-carboxylate
Uniqueness
Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihyd
Properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBFSLVLQMMPGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)N2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-76-2 |
Source
|
Record name | ethyl 2-(piperazin-1-yl)-1,3-oxazole-5-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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